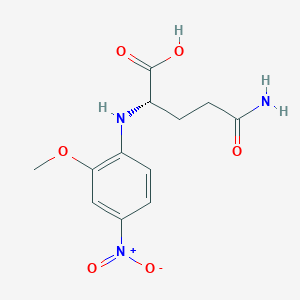
Benzene, 1,1'-(1,2-propadiene-1,3-diyl)bis[4-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(1,2-propadiene-1,3-diyl)bis[4-bromo-] is an organic compound characterized by the presence of two benzene rings connected by a propadiene bridge, with bromine atoms attached to the fourth position of each benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-propadiene-1,3-diyl)bis[4-bromo-] typically involves the reaction of 4-bromobenzyl chloride with propargyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the propargyl group, forming the desired compound. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
Industrial production of Benzene, 1,1’-(1,2-propadiene-1,3-diyl)bis[4-bromo-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-(1,2-propadiene-1,3-diyl)bis[4-bromo-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming the corresponding hydrocarbon.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used to replace the bromine atoms.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrocarbons with the bromine atoms replaced by hydrogen.
Substitution: Compounds with various functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(1,2-propadiene-1,3-diyl)bis[4-bromo-] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(1,2-propadiene-1,3-diyl)bis[4-bromo-] involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function. The propadiene bridge allows for flexibility in the molecule, enabling it to interact with various biological targets. Pathways involved in its mechanism of action include the formation of reactive intermediates that can modify cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,1’-(1,3-propanediyl)bis-: Similar structure but with a propanediyl bridge instead of a propadiene bridge.
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-: Contains a butadiyne bridge, providing different electronic properties.
Uniqueness
Benzene, 1,1’-(1,2-propadiene-1,3-diyl)bis[4-bromo-] is unique due to its propadiene bridge, which imparts distinct electronic and steric properties. This structural feature allows for unique reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
144345-78-8 |
|---|---|
Molekularformel |
C15H10Br2 |
Molekulargewicht |
350.05 g/mol |
InChI |
InChI=1S/C15H10Br2/c16-14-8-4-12(5-9-14)2-1-3-13-6-10-15(17)11-7-13/h2-11H |
InChI-Schlüssel |
BXHKLILQPVXGMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=C=CC2=CC=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)




![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)




